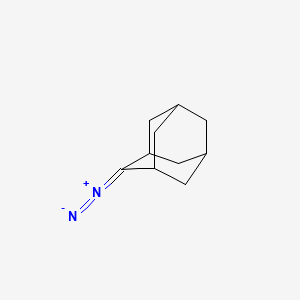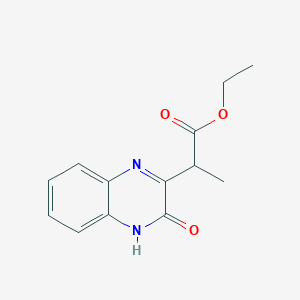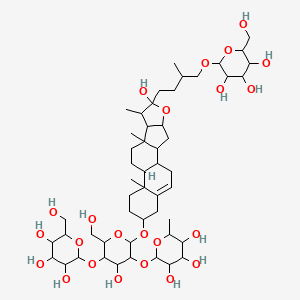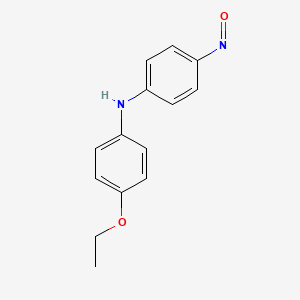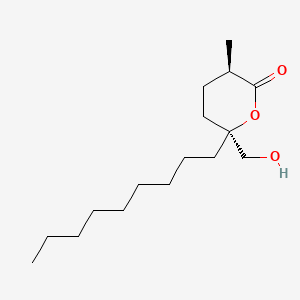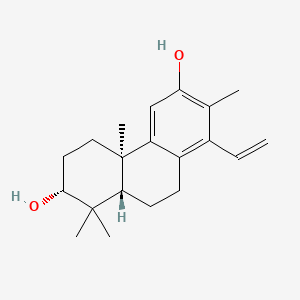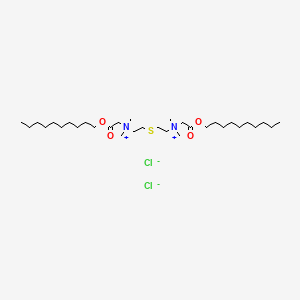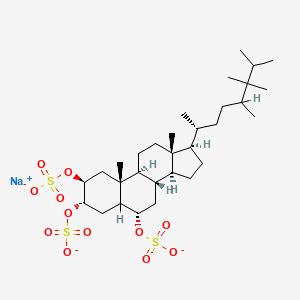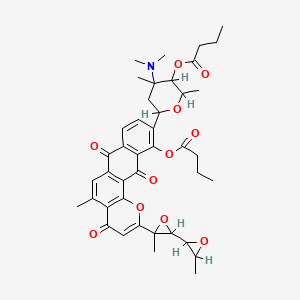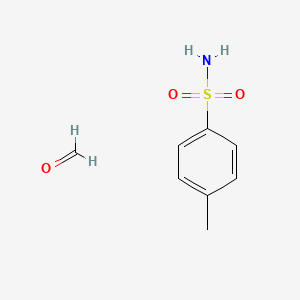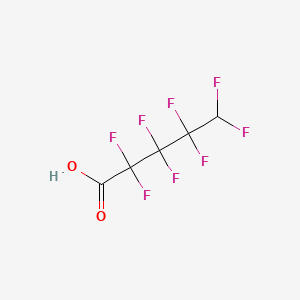
八氟戊酸
描述
Synthesis Analysis
Although specific studies on the synthesis of octafluoropentanoic acid are not directly available, research on related fluorinated compounds offers insights into potential synthetic pathways. For example, the decomposition of nonafluoropentanoic acid by heteropolyacid photocatalyst H3PW12O40 in aqueous solution represents a related process that could offer clues to the synthesis of octafluoropentanoic acid. This reaction proceeds in water at room temperature under UV-Vis irradiation in the presence of oxygen, producing F− and CO2 without environmentally undesirable species such as CF4 and CF3H (Hori, Hayakawa, Koike, Einaga, & Ibusuki, 2004).
Molecular Structure Analysis
Molecular structure plays a crucial role in determining the chemical behavior and properties of octafluoropentanoic acid. Studies on related fluorinated compounds, such as octafluorothianthren and octafluorodibenzothiophen, have revealed that these compounds can undergo nucleophilic substitution, indicating a unique electronic structure due to the presence of fluorine atoms. The structure of these molecules, determined through NMR and X-ray crystallography, provides a basis for understanding the molecular geometry of octafluoropentanoic acid and its derivatives (Chambers, Cunningham, & Spring, 1968).
Chemical Reactions and Properties
The chemical reactivity of octafluoropentanoic acid is influenced by its perfluorinated nature, which imparts high stability and resistance to typical organic reactions. The study of related compounds, such as the reaction of octafluoro-2,3-epoxybutane with 2-aminothiophenol, provides insights into the types of chemical reactions octafluoropentanoic acid might undergo, including the formation of novel fluorine-containing heterocyclic compounds (Saloutina et al., 2007).
Physical Properties Analysis
The physical properties of octafluoropentanoic acid, such as solubility, boiling point, and melting point, are significantly influenced by the strong electronegativity of fluorine atoms. These properties are crucial for understanding its behavior in different environments and for applications in materials science. While specific studies on octafluoropentanoic acid are not available, research on similar fluorinated compounds can provide valuable information. For example, the synthesis of ultra-high molecular weight polyolefins in octafluorobutane medium suggests that fluorinated media can influence the polymerization processes and the physical properties of the resulting polymers (Rasputin et al., 2021).
Chemical Properties Analysis
Octafluoropentanoic acid exhibits unique chemical properties, including high chemical stability and resistance to hydrolysis and oxidation. These properties make it an interesting subject for environmental and chemical research. For instance, the study on the decomposition of nonafluoropentanoic acid highlights the stability of fluorinated compounds and their potential environmental impact. The ability to undergo specific chemical reactions without releasing environmentally harmful byproducts is a key aspect of its chemical behavior (Hori, Hayakawa, Koike, Einaga, & Ibusuki, 2004).
科学研究应用
- Specific Scientific Field: Analytical and Bioanalytical Chemistry .
- Summary of the Application: Octafluoropentanoic acid is used as a derivatizing agent for the direct determination of highly polar water disinfection byproducts . It is particularly effective in reacting with carboxylic, hydroxylic, and aminic groups at once, forming multiply-substituted non-polar derivatives that can be easily extracted from the aqueous phase and determined by gas chromatography-mass spectrometry (GC-MS) in the electron-capture negative ionization (ECNI) mode .
- Methods of Application or Experimental Procedures: The entire procedure from raw aqueous sample to ready-to-inject hexane solution of the derivatives requires less than 10 minutes . The procedure involves the use of a novel derivatizing agent, 5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (ClOFPCF), which was synthesized and tested as a reagent for direct water derivatization of highly polar and hydrophilic analytes .
- Results or Outcomes: The derivatization with ClOFPCF showed good reaction efficiency, good chromatographic and spectroscopic properties, good linearity in calibration curves, and low detection limits (0.3–1 µg/L) . It was used successfully to identify 13 unknown highly polar disinfection byproducts (DBPs) in ozonated fulvic and humic acid aqueous solutions and in real ozonated drinking water .
安全和危害
Octafluoropentanoic acid is corrosive . In case of skin or eye contact, it is advised to immediately flush with plenty of water . If inhaled, the victim should be moved to fresh air and artificial respiration should be applied if necessary .
Relevant Papers One relevant paper is “Application of the novel 5-chloro-2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate derivatizing agent for the direct determination of highly polar water disinfection byproducts” which discusses the synthesis of a novel derivatizing agent .
属性
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F8O2/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15/h1H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFKXVSMDOKOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF2HC3F6COOH, C5H2F8O2 | |
| Record name | Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191038 | |
| Record name | 5H-Octafluoropentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octafluoropentanoic acid | |
CAS RN |
376-72-7 | |
| Record name | ω-Hydroperfluorovaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octafluoropentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Octafluoropentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5-octafluorovaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1-cyclohexenyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B1214755.png)
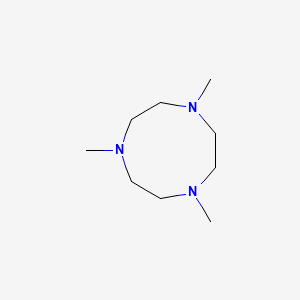
![6,10-Dimethyl-3-methylene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1214757.png)
